molecular formula C9H7NO2 B588589 Acetanthranil-d3 CAS No. 1794905-25-1

Acetanthranil-d3

Cat. No.: B588589
CAS No.: 1794905-25-1
M. Wt: 164.178
InChI Key: WMQSKECCMQRJRX-FIBGUPNXSA-N
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Description

Acetanthranil-d3 is a deuterium-labeled version of Acetanthranil, an organic compound with the molecular formula C9H4D3NO2 and a molecular weight of 164.18. It is a stable isotope-labeled compound used in various scientific research applications. The compound is also known by several synonyms, including 2-Methyl-3,1-benzoxazin-4-one-d3 and 2-Methyl-4-oxo-3,1-benzoxazine-d3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetanthranil-d3 involves the incorporation of deuterium atoms into the Acetanthranil molecule. One common method is the deuterium exchange reaction, where hydrogen atoms in Acetanthranil are replaced with deuterium using deuterated reagents under specific conditions. The reaction typically requires a deuterium source, such as deuterated water (D2O) or deuterated solvents, and a catalyst to facilitate the exchange process.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and complete deuterium incorporation. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetanthranil-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution can result in various substituted derivatives.

Scientific Research Applications

Acetanthranil-d3 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

    Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

    Biology: Employed in metabolic research to study metabolic pathways in vivo.

    Medicine: Utilized in clinical diagnostics and imaging for disease treatment and diagnosis.

    Industry: Applied in environmental studies and as a standard in various analytical techniques .

Mechanism of Action

The mechanism of action of Acetanthranil-d3 involves its role as a labeled compound in research. The deuterium atoms in this compound provide a distinct isotopic signature, allowing researchers to trace and study the compound’s behavior in various biological and chemical systems. This isotopic labeling helps in understanding metabolic pathways, reaction mechanisms, and kinetic studies.

Comparison with Similar Compounds

Similar Compounds

    Acetanthranil: The non-deuterated version of Acetanthranil-d3.

    2-Methyl-3,1-benzoxazin-4-one: Another similar compound with a different isotopic composition.

    2-Methyl-4-oxo-3,1-benzoxazine: A structurally related compound.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in various scientific studies, making it a valuable tool in fields such as chemistry, biology, and medicine.

Biological Activity

Acetanthranil-d3, a deuterated derivative of acetanthranil, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of current findings.

Chemical Structure and Properties

This compound is a modified version of acetanthranil, where hydrogen atoms are replaced with deuterium. This modification can influence the compound's metabolic stability and biological activity. The general structure can be represented as follows:

  • Molecular Formula : C9H10N2O
  • Molecular Weight : 162.19 g/mol

Research indicates that this compound exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of Cell Proliferation : Studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. This effect is often mediated through the modulation of cell cycle regulators and apoptosis pathways .
  • Anti-inflammatory Properties : this compound has demonstrated anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation .
  • Interaction with Nuclear Receptors : It has been suggested that this compound may interact with nuclear receptors, influencing gene expression related to metabolism and cellular growth .

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on recent studies:

Biological Activity Effect Reference
Cell Proliferation InhibitionSignificant reduction in cancer cell growth
Anti-inflammatory ActivityDecrease in cytokine levels
Nuclear Receptor ModulationAltered gene expression patterns

Case Study 1: Cancer Cell Line Research

A study evaluated the effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The results indicated that treatment with this compound led to a significant decrease in cell viability and induced apoptosis markers such as cleaved caspase-3 and PARP .

Case Study 2: Inflammation Model

In an animal model of acute inflammation, administration of this compound resulted in a marked reduction of inflammatory markers (TNF-alpha and IL-6) compared to control groups. These findings support its potential use as an anti-inflammatory agent in therapeutic applications .

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

  • Synergistic Effects : When combined with other therapeutic agents, such as vitamin D analogs, this compound exhibited enhanced anti-cancer effects, suggesting potential for combination therapies .
  • Safety Profile : Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses, with no significant adverse effects reported in animal models .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Acetanthranil-d³ to ensure isotopic purity for tracer studies?

Methodological Answer: Synthesis protocols should employ deuterium-enriched precursors (e.g., deuterated acetic anhydride) under anhydrous conditions to minimize isotopic exchange. Post-synthesis, purity must be verified via ¹H/²H NMR to confirm deuterium incorporation at specific positions . For reproducibility, document reaction parameters (temperature, solvent ratios) and use internal standards during analytical validation .

Q. What analytical techniques are most reliable for quantifying Acetanthranil-d³ in complex biological matrices?

Methodological Answer: Use LC-MS/MS with deuterated internal standards to correct for matrix effects. Calibration curves should span 3–4 orders of magnitude, with quality controls (QCs) at low, mid, and high concentrations. Include ion suppression/enhancement tests and validate precision (RSD <15%) and accuracy (80–120%) per ICH guidelines .

Q. Why is Acetanthranil-d³ preferred over non-deuterated analogs in pharmacokinetic studies?

Methodological Answer: The deuterium isotope effect slows metabolic degradation, extending half-life measurements. Design studies with crossover comparisons (deuterated vs. non-deuterated) under controlled physiological conditions (pH, temperature) to isolate isotope-specific effects. Statistical analysis should employ paired t-tests to validate significance .

Advanced Research Questions

Q. How can spectral data contradictions (e.g., NMR vs. IR) in Acetanthranil-d³ characterization be resolved?

Methodological Answer: Cross-validate results using complementary techniques:

  • NMR : Confirm deuterium placement via ²H-decoupled spectra.
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula accuracy (Δ <2 ppm).
  • X-ray crystallography : Resolve structural ambiguities caused by isotopic substitution . Document discrepancies in raw datasets and apply error-propagation models to quantify uncertainties .

Q. What experimental designs mitigate batch-to-batch variability in Acetanthranil-d³ synthesis for longitudinal studies?

Methodological Answer: Implement a split-plot design :

  • Independent variables : Precursor purity, catalyst concentration.
  • Dependent variables : Yield, isotopic enrichment. Use ANOVA to identify significant factors and optimize conditions via response surface methodology (RSM). Include blinded replicates to reduce operator bias .

Q. How do researchers address conflicting results in Acetanthranil-d³ stability studies across pH ranges?

Methodological Answer: Conduct accelerated stability testing under ICH Q1A guidelines:

  • Conditions : 40°C/75% RH for 6 months.
  • Analytical endpoints : Degradation products (HPLC), isotopic integrity (NMR). Use Arrhenius modeling to extrapolate shelf-life and identify critical pH thresholds. Publish raw degradation kinetics to facilitate cross-study comparisons .

Q. What methodologies validate the absence of kinetic isotope effects (KIEs) in Acetanthranil-d³ metabolic assays?

Methodological Answer: Perform isotope ratio monitoring in vitro using liver microsomes:

  • Compare Vmax/KmV_{max}/K_m ratios between deuterated and non-deuterated analogs.
  • Apply Michaelis-Menten kinetics with bootstrap resampling to assess KIE confidence intervals. Report enzyme-specific turnover rates to contextualize findings .

Q. Data Analysis & Reproducibility

Q. How should researchers handle incomplete datasets in Acetanthranil-d³ cross-laboratory studies?

Methodological Answer: Use multiple imputation for missing data, validated via sensitivity analysis. Publish raw datasets with metadata (instrument calibration logs, operator IDs) to enable replication. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What statistical approaches reconcile contradictory findings in Acetanthranil-d³ bioavailability studies?

Methodological Answer: Apply meta-analysis with random-effects models to account for inter-study heterogeneity. Calculate I2 statistics to quantify inconsistency. Pre-register analysis protocols to reduce hindsight bias .

Q. Tables for Reference

Parameter Optimal Range Validation Method Reference
Isotopic Purity≥98% deuterium enrichment²H NMR, HRMS
LC-MS/MS LOQ0.1 ng/mLSignal-to-noise ratio ≥10:1
Stability (pH 7.4, 25°C)t₁/₂ >24 hoursAccelerated degradation assay

Properties

IUPAC Name

2-(trideuteriomethyl)-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-6-10-8-5-3-2-4-7(8)9(11)12-6/h2-5H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQSKECCMQRJRX-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=NC2=CC=CC=C2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Anthranilic acid (274.3 g) and acetic anhydride (1.1 L) were combined then heated at reflux for 3.5 hours. The reaction mixture was concentrated under vacuum. The residue was combined with methanol (550 mL) then concentrated under vacuum to provide 2-methyl-4-oxo-3,1-benzoxazine as a brown oil.
Quantity
274.3 g
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reactant
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Quantity
1.1 L
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Synthesis routes and methods II

Procedure details

4-iodo-2-methylbenzenamine 24 (233 mg, 1 mmol) on reaction with 1-tert-butyl-4-ethynylbenzene (25b, 158 mg, 1 mmol) by employing Sonagashira coupling conditions using Pd(PPh3)4 (69.3 mg, 0.06 equiv) as catalyst, CuI (22.8 mg, 0.12 equiv) as cocatalyst, butyl amine (261 mg, 3 equiv) as base and ether as solvent and kept the reaction for 6 h. After completion of the reaction as indicated by TLC and the reaction mixture is extracted into ether (4×25 mL) from the aqueous layer and concentrated in vacuo. The compound was further purified by column chromatography using 60-120 silica gel (ethyl acetate/hexane, 1:9) to obtain 4-((4-tert-butylphenyl)ethynyl)-2-methyl benzene amine (26b) as pure product. Anthranilic acid (27, 137 mg, 1 mmol) on reaction with acetic anhydride at 150° C. and reflux for 30 min, after completion of reaction aqueous sodium bicarbonate solution is added and extracted in ethyl acetate (4×25 mL) from the aqueous layer and concentrated in vacuo afforded 2-methyl 4H-benzo[d][1,3]oxazin-4-one compound (28) as pure product. To a stirred solution of 4-((4-tert-butylphenyl)ethynyl)-2-methylbenzenamine (26b, 263 mg, 1 mmol) with 2-methyl-4H-benzo[d][1,3]oxazin-4-one (28, 161 mg, 1 mmol) in acetic acid and reflux for 8 h After completion of the reaction as indicated by TLC. then the reaction mixture was quenched with NaHCO3 and extracted in ethyl acetate (4×25 mL) from the ice cold aqueous layer and dried over anhydrous Na2SO4 afforded 3-(4-((4-tert-butylphenyl)ethynyl)-2-methylphenyl)-2-methylquinazolin-4(3H)-one (29b). Reaction of 3-(4-((4-tert-butylphenyl)ethynyl)-2-methylphenyl)-2-methyl quinazolin-4(3H)-one (29b, 406 mg, 1 mmol) with 2,4-dihydroxybenzaldehyde (30d, 138 mg, 1 mmol) was taken in acetic acid Then the resulting mixture was stirred under reflux conditions for 8 h and then the reaction mixture was quenched with NaHCO3 and extracted in ethyl acetate (4×25 mL) from the ice cold aqueous layer and dried over anhydrous Na2SO4. The resulting product (5d) was purified by column chromatography employing EtOAc/Hexane as an eluent.
Quantity
137 mg
Type
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Reaction Step One
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A solution of 2-aminobenzoic acid (300mg, 1.46 mmol) in acetic anhydride (2 mL) was heated to 130° C. for 16 hours. The mixture was concentrated under reduced pressure. The residue was chromatographed on silica gel eluting with 20% ethyl acetate in hexanes to provide the title compound. 1H NMR (300 MHz, CDCl3) δ ppm 2.44-2.52 (m, 3H), 7.44-7.60 (m, 2H), 7.76-7.87 (m, 1H), 8.20 (dd, J=7.97, 1.53 Hz, 1H); MS (DCI/NH3) m/z 162 (M+H)+.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

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